6,7-dimethoxy-2-(pyridin-2-ylmethyl)-3,4-dihydro-1H-isoquinoline
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Overview
Description
6,7-Dimethoxy-2-(pyridin-2-ylmethyl)-3,4-dihydro-1H-isoquinoline is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines This particular compound is characterized by the presence of methoxy groups at the 6th and 7th positions, a pyridin-2-ylmethyl group at the 2nd position, and a dihydroisoquinoline core
Preparation Methods
The synthesis of 6,7-dimethoxy-2-(pyridin-2-ylmethyl)-3,4-dihydro-1H-isoquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 6,7-dimethoxy-1-tetralone with pyridine-2-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction conditions often include refluxing in an appropriate solvent like ethanol or methanol. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
6,7-Dimethoxy-2-(pyridin-2-ylmethyl)-3,4-dihydro-1H-isoquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydro derivatives.
Substitution: The methoxy groups at the 6th and 7th positions can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions include quinoline derivatives, dihydroisoquinoline derivatives, and substituted isoquinolines.
Scientific Research Applications
6,7-Dimethoxy-2-(pyridin-2-ylmethyl)-3,4-dihydro-1H-isoquinoline has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cardiovascular diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-2-(pyridin-2-ylmethyl)-3,4-dihydro-1H-isoquinoline involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors in the body, leading to modulation of various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
6,7-Dimethoxy-2-(pyridin-2-ylmethyl)-3,4-dihydro-1H-isoquinoline can be compared with other similar compounds, such as:
6,7-Dimethoxy-1-tetralone: A precursor in the synthesis of the target compound.
Pyridine-2-carboxaldehyde: Another precursor used in the synthesis.
Quinoline derivatives:
The uniqueness of this compound lies in its specific substitution pattern and the presence of both methoxy and pyridin-2-ylmethyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
6,7-dimethoxy-2-(pyridin-2-ylmethyl)-3,4-dihydro-1H-isoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-20-16-9-13-6-8-19(11-14(13)10-17(16)21-2)12-15-5-3-4-7-18-15/h3-5,7,9-10H,6,8,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WITFTVOTZVUGED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CC3=CC=CC=N3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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